molecular formula C8H7ClN2O B1428071 5-Chloro-7-methyl-1,3-benzoxazol-2-amine CAS No. 1250209-15-4

5-Chloro-7-methyl-1,3-benzoxazol-2-amine

Cat. No. B1428071
CAS RN: 1250209-15-4
M. Wt: 182.61 g/mol
InChI Key: GJFBSBJBPSHPJC-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-1,3-benzoxazol-2-amine is a chemical compound with the CAS Number: 1250209-15-4 . It has a molecular weight of 182.61 and its IUPAC name is 5-chloro-7-methyl-1,3-benzoxazol-2-amine . It is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied due to their potential biological activities . A variety of synthetic methodologies have been developed, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The InChI code for 5-Chloro-7-methyl-1,3-benzoxazol-2-amine is 1S/C8H7ClN2O/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11) . This indicates that the molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups .


Physical And Chemical Properties Analysis

5-Chloro-7-methyl-1,3-benzoxazol-2-amine is a powder that is stored at room temperature . Its molecular weight is 182.61 .

Scientific Research Applications

Antiviral Activity

5-Chloro-7-methyl-1,3-benzoxazol-2-amine: and its derivatives have been studied for their potential antiviral properties. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against influenza A and other viruses . This suggests that benzoxazole derivatives could be synthesized and screened for antiviral efficacy, potentially leading to new treatments for viral infections.

Anti-inflammatory Properties

The benzoxazole nucleus is known to possess anti-inflammatory effects. By incorporating the “5-Chloro-7-methyl-1,3-benzoxazol-2-amine” structure into new compounds, researchers can explore its use in developing anti-inflammatory medications, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Applications

Benzoxazoles, including “5-Chloro-7-methyl-1,3-benzoxazol-2-amine”, have been investigated for their anticancer activities. They can be used to design novel chemotherapeutic agents that target specific cancer cells, potentially leading to more effective and less toxic cancer treatments .

Antimicrobial Effects

The structural framework of benzoxazoles has been associated with antimicrobial activity. This makes “5-Chloro-7-methyl-1,3-benzoxazol-2-amine” a candidate for the synthesis of new antimicrobial agents that could combat resistant strains of bacteria and other pathogens .

Antidiabetic Potential

Indole and benzoxazole derivatives have shown promise in antidiabetic drug development. By studying “5-Chloro-7-methyl-1,3-benzoxazol-2-amine” in this context, it may contribute to the discovery of new therapeutic agents for managing diabetes .

Antioxidant Capability

Compounds with benzoxazole structures are known to exhibit antioxidant properties. Research into “5-Chloro-7-methyl-1,3-benzoxazol-2-amine” could lead to the development of antioxidants that help in protecting cells from oxidative stress, which is implicated in various chronic diseases .

Safety and Hazards

The safety information for 5-Chloro-7-methyl-1,3-benzoxazol-2-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-chloro-7-methyl-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFBSBJBPSHPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-methyl-1,3-benzoxazol-2-amine

CAS RN

1250209-15-4
Record name 5-chloro-7-methyl-1,3-benzoxazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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